4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Description
4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline (molecular formula: C₁₅H₁₀ClFN₂; molecular weight: 272.71) is a halogenated quinazoline derivative characterized by a chloro group at position 4, a 2-fluorophenyl substituent at position 2, and a methyl group at position 4. Quinazolines are nitrogen-containing heterocycles widely employed in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases and receptors . This compound serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals, leveraging its reactivity in nucleophilic substitutions and cross-coupling reactions .
Properties
IUPAC Name |
4-chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2/c1-9-6-7-13-11(8-9)14(16)19-15(18-13)10-4-2-3-5-12(10)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIURJRDMJCUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696109 | |
| Record name | 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-53-2 | |
| Record name | 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Intermediate Formation
A key intermediate in quinazoline synthesis is often a chloro-substituted benzophenone derivative. For example, the preparation of 6-chloro-2-chloromethyl-4-phenylquinazoline involves:
- Chloroacetylation of 2-amino-5-chlorobenzophenone to yield 2-chloroacetamido-5-chlorobenzophenone.
- Formation of an iminochloride intermediate by reacting with thionyl chloride or phosphorus pentachloride.
- Cyclization to form the quinazoline ring system.
This method is conducted under nitrogen atmosphere in organic solvents such as methylene chloride, chloroform, benzene, or ethyl acetate, with careful temperature control (5° to 25°C during chloroacetylation) and reaction times typically ranging from 1 to 4 hours.
Chlorination of Quinazoline Diones
Another crucial step is the chlorination of quinazoline diones to introduce the 2,4-dichloroquinazoline moiety, which can then be further functionalized. This is achieved by:
- Reacting anthranilic acid with potassium cyanate in aqueous solution (pH 9-12, 20-100°C) to form 2,4-quinazoline diones.
- Subsequent chlorination using chlorinating agents such as phosphorus oxychloride in aliphatic amide solvents, which offers higher yields and lower toxicity compared to aromatic solvents like xylidine.
This two-step method provides an overall yield greater than 60% and is suitable for industrial-scale production.
Detailed Synthetic Procedure Example
Research Findings and Analysis
- The chloroacetylation step requires precise temperature control to avoid side reactions and ensure high purity of the intermediate.
- Cyclization reactions benefit from the use of pyridine as a base and nitrogen atmosphere to prevent oxidation.
- The aqueous reaction system for quinazoline dione formation is environmentally friendly and yields over 85%, demonstrating a significant improvement over older methods.
- Using aliphatic amide solvents in the chlorination step reduces toxicity and increases yield compared to aromatic solvents.
- The overall synthetic route combining these steps is scalable and cost-effective for industrial applications.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Comments |
|---|---|---|
| Chloroacetylation Temperature | 15-25°C | Maintains reaction selectivity |
| Cyclization Temperature | 25-80°C | Ensures completion without decomposition |
| Anthranilic Acid to Potassium Cyanate Ratio | 1:1 to 1:3 (molar) | Influences yield of quinazoline dione |
| pH for Quinazoline Dione Formation | 9-12 | Critical for ring closure |
| Chlorination Solvent | Aliphatic amide | Lower toxicity, higher yield |
| Chlorination Temperature | Reflux (approx. 100-130°C) | Required for effective chlorination |
| Overall Yield | >60% | Suitable for industrial production |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications.
Scientific Research Applications
4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
a) 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (CAS 119401-13-7)
- Structural Differences : Chloro and methyl groups are swapped (6-chloro vs. 4-chloro; 2-methyl vs. 6-methyl).
- Impact : Positional isomerism alters electronic distribution and steric bulk, influencing reactivity in substitution reactions. The 6-chloro derivative may exhibit distinct binding affinities in kinase inhibition due to altered halogen positioning .
b) 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline (CAS 885277-38-3)
- Structural Differences : Fluorine on the phenyl ring shifts from ortho (2-fluorophenyl) to para (4-fluorophenyl).
Halogen and Substituent Variations
a) 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline (CAS 885277-63-4)
- Structural Differences : Replaces 2-fluorophenyl with 4-chlorophenyl and introduces a 6-fluoro group.
- Impact : The electron-withdrawing 4-chlorophenyl and 6-fluoro substituents increase electrophilicity at the quinazoline core, favoring nucleophilic attacks. This compound may exhibit enhanced stability in acidic conditions compared to the target molecule .
b) 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide (CAS 60656-72-6)
- Structural Differences : Features a chloromethyl group at position 2 and a 3-oxide moiety.
Functional Group Modifications
a) 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (CAS 959238-11-0)
- Structural Differences : Replaces 6-methyl with trifluoromethyl.
- Impact : The strong electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility due to increased hydrophobicity .
b) 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride (CAS 612501-80-1)
- Structural Differences: Substitutes the 2-fluorophenyl group with an anilino linkage and adds a methoxy group.
Structural and Functional Analysis Table
Biological Activity
4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest for research into its pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.64 g/mol. The presence of chlorine and fluorine atoms in its structure enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that quinazoline derivatives, including this compound, primarily act as inhibitors of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). These compounds can disrupt signaling pathways involved in cell proliferation and survival, which is crucial in cancer therapy.
Key Mechanisms:
- Inhibition of EGFR : Quinazolines are known to inhibit EGFR, which plays a pivotal role in the growth and spread of cancer cells. In studies, related compounds demonstrated IC50 values ranging from 15 nM to 39 nM against various cancer cell lines, indicating strong inhibitory activity against this target .
- Impact on Other Kinases : In addition to EGFR, these compounds may also inhibit other kinases involved in tumorigenesis, such as PDGFR and VEGFR, contributing to their anticancer properties .
Anticancer Activity
The biological activity of this compound has been evaluated in several studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.28 | EGFR Inhibition |
| MCF-7 (Breast Cancer) | 0.59 | EGFR Inhibition |
| HepG2 (Liver Cancer) | 0.62 | Tyrosine Kinase Inhibition |
| DU145 (Prostate Cancer) | 0.45 | Multi-Kinase Inhibition |
These findings suggest that the compound exhibits significant cytotoxicity across various cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies
- Study on EGFR Inhibition : A study reported that the introduction of substituents at specific positions on the quinazoline ring could enhance binding affinity to EGFR. The compound demonstrated an IC50 value comparable to established inhibitors like gefitinib .
- Vascular Endothelial Growth Factor Receptor (VEGFR) Study : Another investigation revealed that modifications to the quinazoline scaffold could yield compounds with improved activity against VEGFR, with some derivatives showing IC50 values as low as 30 nM .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is heavily influenced by their structural features:
- Electron-Withdrawing Groups : Substituents such as fluorine and chlorine enhance potency by increasing electron deficiency at the aniline nitrogen, improving binding interactions with target kinases.
- Positioning of Substituents : The position of substituents on the quinazoline ring significantly affects activity; for instance, modifications at the C6 and C7 positions have been shown to optimize anticancer effects .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline?
Methodological Answer:
Effective synthesis typically involves cyclization or coupling reactions. For quinazoline derivatives, a common approach is the condensation of anthranilic acid derivatives with substituted benzaldehydes or aryl halides under acidic conditions . For example, halogenated intermediates (e.g., 2-fluorophenylboronic acid) can undergo Suzuki-Miyaura coupling to introduce aromatic substituents . Optimization of reaction parameters (e.g., catalyst loading, temperature) is critical to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and purity. For example, aromatic protons in the 2-fluorophenyl group resonate at δ 7.2–7.8 ppm .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves molecular geometry, including dihedral angles (e.g., 79.56° between imidazole and chlorophenyl groups) and intermolecular interactions (π-π stacking, C–H···O bonds) . Use SHELXL for refinement, particularly to model disorder in flexible substituents .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How should crystallographic disorder in the 2-fluorophenyl or methyl groups be addressed during refinement?
Methodological Answer:
Disorder in flexible groups (e.g., dithiolane rings or methyl substituents) is resolved using SHELXL’s PART instruction to split occupancy between conformers . For example, in related structures, disorder ratios of 0.849:0.151 were refined with anisotropic displacement parameters . Apply restraints (e.g., SIMU, DELU) to stabilize geometry and avoid overfitting. Validate using R-factor convergence (<5%) and residual electron density maps .
Advanced: What computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . For accurate thermochemical data (e.g., bond dissociation energies), include exact exchange terms in the functional . Solvent effects are modeled using the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA facilitates these analyses .
Advanced: How do intermolecular interactions (e.g., π-π stacking) influence the compound’s physicochemical properties?
Methodological Answer:
π-π interactions between quinazoline and fluorophenyl rings (Cg···Cg distances: 3.43–3.49 Å) enhance crystal packing stability . These interactions can be quantified using Mercury software to measure centroid distances and slippage angles. Such stacking may reduce solubility in nonpolar solvents, impacting formulation strategies. Weak C–H···O bonds (2.40–2.60 Å) further stabilize the lattice, as seen in related structures .
Advanced: How can researchers resolve contradictions in reported biological activity data for quinazoline derivatives?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, incubation times) or substituent effects. For example, 4-anilinoquinazolines show apoptosis induction in some studies but not others due to methylation at the N3 position . To address this:
- Standardize assay protocols (e.g., caspase-3 activation assays).
- Perform Structure-Activity Relationship (SAR) studies, varying substituents (e.g., chloro vs. methyl groups) .
- Validate using orthogonal assays (e.g., Western blot for protein expression).
Advanced: What strategies optimize the compound’s stability under experimental storage conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the chloro and fluorophenyl groups.
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the quinazoline ring.
- Waste Management: Segregate halogenated waste and partner with certified disposal services to comply with EPA/DOT regulations .
Advanced: How can molecular docking studies guide target identification for this compound?
Methodological Answer:
Docking with AutoDock Vina or Schrödinger Suite identifies potential targets (e.g., kinase domains). Use the compound’s X-ray structure (PDB ID) as a template. Key steps:
- Prepare the protein (e.g., remove water, add hydrogens).
- Define the active site using GRID or SiteMap.
- Score poses using binding free energy (ΔG). Validate with MD simulations (NAMD/GROMACS) to assess stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
